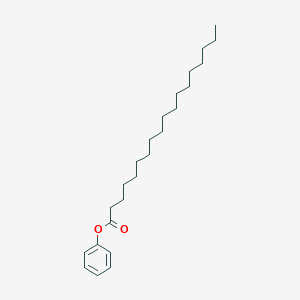

2-Nitrophenyl stearate

Description

Propriétés

IUPAC Name |

phenyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMNZKICGJJSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060922 | |

| Record name | Octadecanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-55-8 | |

| Record name | Octadecanoic acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrophenyl Stearate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrophenyl stearate, alongside detailed experimental protocols for its application in enzymatic assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Physical and Chemical Properties

This compound is a chemical compound utilized primarily as a chromogenic substrate in enzymatic assays, particularly for lipases and esterases. Its utility stems from the release of 2-nitrophenol upon hydrolysis, a yellow-colored compound that can be quantified spectrophotometrically.

General Properties

A summary of the general physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₉NO₄ | [1] |

| Molecular Weight | 405.57 g/mol | [1] |

| CAS Number | 104809-27-0 | [1][2] |

| Appearance | White to off-white powder | [3] |

| Storage Temperature | -20°C | [3] |

Solubility and Stability

| Property | Description | Source |

| Solubility | Soluble in chloroform. | [4] |

| Stability | Store at -20°C for long-term stability. Stock solutions in solvent can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. | [3] |

Spectroscopic Data

Synthesis of this compound

A plausible method for the synthesis of this compound is via the esterification of 2-nitrophenol with stearoyl chloride. This is an adaptation of general methods for the synthesis of nitrophenyl esters.

Proposed Synthetic Protocol

Materials:

-

2-Nitrophenol

-

Stearoyl chloride

-

Anhydrous pyridine or other suitable base (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in the anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of anhydrous pyridine to the solution with continuous stirring.

-

To this cooled solution, add stearoyl chloride dropwise. The stearoyl chloride should be used in a slight molar excess (e.g., 1.1 equivalents).

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocols: Enzymatic Assay Using this compound

This compound is a valuable tool for determining the activity of lipases and esterases. The following protocol is a generalized method that can be adapted for specific enzymes and experimental conditions.

Principle

The enzymatic hydrolysis of the ester bond in this compound by a lipase or esterase releases stearic acid and 2-nitrophenol. In an alkaline buffer, 2-nitrophenol is deprotonated to the 2-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at approximately 405-415 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Materials and Reagents

-

This compound (substrate)

-

Enzyme solution (e.g., purified lipase or a crude cell lysate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM sodium phosphate buffer, pH 7.5)

-

Solvent for substrate (e.g., isopropanol or acetonitrile)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-415 nm

-

96-well microplates or cuvettes

-

Emulsifying agent (optional, e.g., Triton X-100, gum arabic, or sodium deoxycholate) to improve substrate solubility in the aqueous buffer.

Standard Assay Protocol

-

Preparation of Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like isopropanol.

-

Preparation of Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer. If required, add an emulsifying agent to the buffer to ensure a stable substrate emulsion.

-

Substrate Addition: Add a small volume of the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 0.5 - 2 mM). Mix well to form a stable emulsion.

-

Enzyme Addition and Measurement: Initiate the reaction by adding the enzyme solution to the reaction mixture. Immediately start monitoring the increase in absorbance at 405 nm (or the optimal wavelength for 2-nitrophenolate) at a constant temperature (e.g., 37°C). Record the absorbance at regular time intervals for a set period (e.g., 5-15 minutes).

-

Blank Control: Prepare a blank control by adding the enzyme to the reaction mixture after the incubation period or by using a heat-inactivated enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

-

Calculation of Enzyme Activity: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 2-nitrophenol under the assay conditions, c is the concentration of the product, and l is the path length of the cuvette or the well.

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 2-nitrophenol per minute under the specified assay conditions.

Visualizations

Enzymatic Hydrolysis of this compound

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitrophenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Nitrophenyl stearate, a valuable substrate in various biochemical assays. The document details a robust synthetic protocol, purification methodologies, and the expected analytical characterization of the final product. This guide is intended to equip researchers in drug development and related scientific fields with the necessary information to produce high-purity this compound for their research needs.

Synthesis of this compound

The synthesis of this compound is achieved through the Steglich esterification, a mild and efficient method for forming ester bonds between a carboxylic acid and an alcohol.[1][2] This method is particularly well-suited for substrates that may be sensitive to harsher reaction conditions. The reaction proceeds by activating the carboxylic acid (stearic acid) with a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 2-nitrophenol to form the desired ester.[1][2]

A general procedure for the synthesis of 2-nitrophenyl esters of organic acids involves carrying out the esterification in an aprotic solvent in the presence of pyridine.[3]

Reaction Scheme:

References

A Technical Guide to 2-Nitrophenyl Stearate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 2-Nitrophenyl stearate. Due to a notable scarcity of published research specifically utilizing this compound, this document also presents a generalized experimental protocol and workflow for lipase activity assays, a common application for the isomeric compound, 4-Nitrophenyl stearate. This information is provided as a foundational reference for researchers interested in the potential applications of nitrophenyl fatty acid esters.

Chemical Identification and Properties

This compound is an ester of stearic acid and 2-nitrophenol. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 104809-27-0[1] |

| Molecular Formula | C₂₄H₃₉NO₄ |

| Molecular Weight | 405.57 g/mol [2] |

| Synonyms | 2-Nitrophenyl octadecanoate |

Applications in Research

While specific experimental applications for this compound are not widely documented in scientific literature, its isomer, 4-Nitrophenyl stearate, is extensively used as a chromogenic substrate for the determination of lipase activity. Lipases are enzymes that catalyze the hydrolysis of fats (lipids). The principle of this assay is based on the enzymatic cleavage of the ester bond in 4-nitrophenyl esters by lipase, which releases 4-nitrophenol. In an alkaline buffer, 4-nitrophenol is converted to the 4-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically at approximately 405-410 nm[3]. This method provides a simple and reliable way to measure lipase activity[3][4].

The substrate specificity of lipases can be investigated by using a variety of 4-nitrophenyl esters with different fatty acid chain lengths, such as acetate, butyrate, decanoate, palmitate, and stearate[3][5].

Generalized Experimental Protocol: Lipase Activity Assay using a p-Nitrophenyl Ester

The following is a generalized protocol for a spectrophotometric lipase assay using a para-nitrophenyl ester. This protocol is based on established methods for 4-nitrophenyl esters and serves as a template that would require optimization for specific enzymes and substrates[5][6].

Objective: To determine the activity of a lipase enzyme by measuring the rate of hydrolysis of a p-nitrophenyl ester substrate.

Materials:

-

Lipase enzyme solution of unknown concentration

-

p-Nitrophenyl stearate (or other p-nitrophenyl ester)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 8.5)[5]

-

Detergent (e.g., Triton X-100) to solubilize the substrate[5][7]

-

Solvent for substrate (e.g., isopropanol or acetonitrile)[7]

-

Spectrophotometer and cuvettes

Procedure:

-

Substrate Preparation: Prepare a stock solution of the p-nitrophenyl ester in a suitable organic solvent. Due to the low aqueous solubility of long-chain esters like stearate, a detergent is typically required in the final reaction mixture to ensure substrate availability[7].

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing buffer, detergent, and the p-nitrophenyl ester substrate. The final concentration of the substrate and detergent needs to be optimized for the specific lipase being studied[5].

-

Enzyme Addition: Initiate the reaction by adding a small volume of the lipase enzyme solution to the reaction mixture.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the rate of 4-nitrophenol release and thus to the lipase activity[3].

-

Data Analysis: Calculate the enzyme activity based on the rate of the reaction and the molar extinction coefficient of 4-nitrophenolate under the specific assay conditions[5].

Visualizing the Experimental Workflow

The logical flow of a typical lipase assay using a chromogenic p-nitrophenyl ester substrate is illustrated below.

Caption: Workflow for a Spectrophotometric Lipase Assay.

Signaling Pathway Diagram

As this compound is primarily a tool for biochemical assays, it is not directly involved in biological signaling pathways. The relevant process is the enzymatic reaction it undergoes, as depicted in the workflow diagram above.

References

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. mdpi.com [mdpi.com]

- 4. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 5. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

The Discovery, History, and Application of 4-Nitrophenyl Stearate as a Chromogenic Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl stearate (p-NPS), an ester of stearic acid and 4-nitrophenol, serves as a pivotal chromogenic substrate in the study of lipolytic enzymes. Its application is central to the differentiation and characterization of true lipases from esterases, owing to the long C18 acyl chain that is preferentially hydrolyzed by lipases. The enzymatic cleavage of 4-nitrophenyl stearate yields stearic acid and 4-nitrophenol. In an aqueous solution with a pH greater than its pKa (~7.2), the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color that can be quantitatively measured by spectrophotometry at approximately 405-410 nm. This guide provides a comprehensive overview of the historical context, biochemical properties, and practical applications of 4-nitrophenyl stearate, including detailed experimental protocols and kinetic data, to support its use in research and development.

Discovery and Historical Context

The development of synthetic substrates has been instrumental in the advancement of enzymology. While a definitive "discovery" paper for 4-nitrophenyl stearate is not readily identifiable, its emergence is rooted in the broader development of p-nitrophenyl esters as convenient chromogenic substrates for various hydrolytic enzymes.

The use of p-nitrophenyl-based substrates for enzyme assays became popular in the mid-20th century. These compounds offered a significant advantage over earlier methods, such as titrimetric assays, by providing a direct and continuous spectrophotometric measurement of enzyme activity. The underlying principle is the enzymatic release of 4-nitrophenol, a compound that exhibits a strong absorbance in the visible spectrum under alkaline conditions, allowing for sensitive detection of the reaction progress.

Initially, shorter-chain p-nitrophenyl esters, like p-nitrophenyl acetate, were employed to assay general esterase activity. As research progressed, a need arose to distinguish "true" lipases (EC 3.1.1.3), which act on long-chain triglycerides at an oil-water interface, from carboxylesterases (EC 3.1.1.1), which preferentially hydrolyze soluble, short-chain esters. This led to the synthesis and application of p-nitrophenyl esters with progressively longer acyl chains. 4-Nitrophenyl palmitate (C16) and the closely related 4-nitrophenyl stearate (C18) became valuable tools for this purpose, as their long, hydrophobic acyl chains are poor substrates for most esterases but are readily hydrolyzed by lipases.[1][2] Their use in assays, particularly in high-throughput screening formats, has since become a standard practice for the discovery and characterization of novel lipases and the screening of potential lipase inhibitors.[3]

Physicochemical and Biochemical Properties

4-Nitrophenyl stearate is a solid powder at room temperature with poor solubility in water, a characteristic that necessitates the use of organic solvents or emulsifying agents in assay systems.[4]

| Property | Value | Reference |

| Chemical Name | 4-Nitrophenyl octadecanoate | [5] |

| Synonyms | p-Nitrophenyl stearate, p-NPS | [5] |

| CAS Number | 14617-86-8 | [4] |

| Molecular Formula | C₂₄H₃₉NO₄ | [4] |

| Molecular Weight | 405.57 g/mol | [4] |

| Appearance | Powder | [4] |

| Solubility | Chloroform (100 mg/mL) | [4] |

| Storage Temperature | -20°C | [4] |

Mechanism of Action and Detection

The utility of 4-nitrophenyl stearate as a substrate is predicated on a straightforward enzymatic reaction that produces a quantifiable colorimetric signal.

A lipase or esterase catalyzes the hydrolysis of the ester bond in 4-nitrophenyl stearate. This reaction releases stearic acid and 4-nitrophenol. In a buffered solution with a pH above the pKa of 4-nitrophenol (~7.2), the hydroxyl group of 4-nitrophenol deprotonates to form the 4-nitrophenolate anion. This anion exhibits a strong absorbance at approximately 405-410 nm, and its formation can be monitored over time using a spectrophotometer or microplate reader to determine the rate of the enzymatic reaction.

Quantitative Data: Enzyme Kinetics

The kinetic parameters Michaelis constant (Km) and maximum velocity (Vmax) are crucial for characterizing enzyme-substrate interactions. While specific kinetic data for 4-nitrophenyl stearate are not widely published for many common lipases, data for the structurally similar 4-nitrophenyl palmitate (C16) provide a valuable proxy. The following tables summarize kinetic data for various lipases with p-nitrophenyl esters of different chain lengths.

Table 1: Kinetic Constants of Acinetobacter sp. AU07 Lipase with p-Nitrophenyl Esters [6]

| Substrate | Km (mM) | Vmax (U/mg) | Catalytic Efficiency (Vmax/Km) |

| 4-Nitrophenyl Butyrate (C4) | 0.35 | 12.12 | 34.62 |

| 4-Nitrophenyl Laurate (C12) | 0.42 | 14.21 | 33.83 |

| 4-Nitrophenyl Myristate (C14) | 0.48 | 15.65 | 32.60 |

| 4-Nitrophenyl Palmitate (C16) | 0.51 | 16.98 | 33.29 |

Note: The data for 4-Nitrophenyl Palmitate is a strong indicator of the expected kinetic performance with 4-Nitrophenyl Stearate.

Table 2: Vmax of a Wild-Type Lipase with Various p-Nitrophenyl Esters [7][8]

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

| p-Nitrophenyl Acetate | C2 | 0.42 |

| p-Nitrophenyl Butyrate | C4 | 0.95 |

| p-Nitrophenyl Octanoate | C8 | 1.10 |

| p-Nitrophenyl Dodecanoate | C12 | 0.78 |

| p-Nitrophenyl Palmitate | C16 | 0.18 |

This data illustrates the typical substrate preference of lipases, often showing peak activity with medium-chain fatty acid esters.

Experimental Protocols

Synthesis of 4-Nitrophenyl Stearate

A general method for the synthesis of p-nitrophenyl esters involves the esterification of the corresponding carboxylic acid with 4-nitrophenol.

Protocol Outline:

-

Dissolution: Dissolve stearic acid and a slight molar excess of 4-nitrophenol in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Standard Spectrophotometric Lipase Assay

This protocol describes a typical method for measuring lipase activity in a 96-well microplate format.

Reagents:

-

Buffer A: 50 mM Tris-HCl, pH 8.0.

-

Substrate Stock Solution: 10 mM 4-nitrophenyl stearate in isopropanol.

-

Assay Solution: Mix 1 volume of Substrate Stock Solution with 9 volumes of Buffer A containing an emulsifier (e.g., 0.5% w/v Triton X-100 and 0.1% w/v gum arabic). This solution should be freshly prepared and sonicated to form a stable emulsion.

-

Enzyme Solution: Dilute the lipase sample to the desired concentration in Buffer A.

-

Stop Solution (Optional): 1 M Na₂CO₃.

Procedure:

-

Preparation: Add 180 µL of the Assay Solution to each well of a 96-well microplate.

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiation: Add 20 µL of the Enzyme Solution to each well to start the reaction. For the blank, add 20 µL of Buffer A instead of the enzyme solution.

-

Measurement: Immediately measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Calculation: Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time curve. Convert this rate to the concentration of 4-nitrophenol released using the molar extinction coefficient (ε) of 4-nitrophenol under the assay conditions (typically ~18,000 M⁻¹cm⁻¹).

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified conditions.

High-Throughput Screening (HTS) Workflow for Lipase Inhibitors

4-Nitrophenyl stearate is an ideal substrate for HTS of lipase inhibitors due to the simplicity and robustness of the colorimetric assay.

Conclusion

4-Nitrophenyl stearate remains a cornerstone substrate for the study of lipolytic enzymes. Its long acyl chain provides a degree of specificity for lipases, and the chromogenic nature of its hydrolysis product, 4-nitrophenol, facilitates a simple, robust, and scalable assay format. While the search for more sophisticated and sensitive substrates continues, the historical significance and continued utility of 4-nitrophenyl stearate ensure its place as an essential tool for researchers in enzymology, drug discovery, and biotechnology. This guide provides the foundational knowledge and practical protocols necessary for its effective implementation in the laboratory.

References

- 1. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenyl stearate lipasesubstrate 14617-86-8 [sigmaaldrich.com]

- 5. 4-Nitrophenyl stearate - 4-Nitrophenyl octadecanoate, Octadecanoic acid 4-nitrophenyl ester [sigmaaldrich.com]

- 6. elsevier.es [elsevier.es]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

Hydrolysis of 2-Nitrophenyl Stearate: A Technical Guide to the Core Mechanism and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis of 2-nitrophenyl stearate, a long-chain ester substrate crucial for assaying lipolytic enzyme activity. The document details the core mechanistic principles of this reaction, provides comprehensive experimental protocols for its analysis, and presents quantitative data to support further research and development in enzymology and drug discovery.

Core Mechanism of Hydrolysis

The hydrolysis of this compound, particularly when catalyzed by lipases and esterases, proceeds through a well-established two-step nucleophilic substitution mechanism. This process involves a catalytic triad of amino acid residues within the enzyme's active site, typically comprising a nucleophile (serine), a general base (histidine), and an acid (aspartate or glutamate).

The reaction is initiated by the deprotonation of the serine residue by the histidine, which is stabilized by the acidic residue. This activates the serine, enabling it to launch a nucleophilic attack on the carbonyl carbon of the this compound substrate. This attack results in the formation of a transient, high-energy tetrahedral intermediate. The negative charge on the oxygen of the former carbonyl group is stabilized by an "oxyanion hole," a region of the active site rich in positive charges.

The tetrahedral intermediate then collapses, leading to the cleavage of the ester bond. The 2-nitrophenolate is released as the first product, and its formation can be monitored spectrophotometrically due to its distinct yellow color. Simultaneously, a covalent acyl-enzyme intermediate is formed, where the stearoyl group is attached to the serine residue of the enzyme.

In the second stage of the mechanism, a water molecule enters the active site and is activated by the histidine residue, which acts as a general base. The activated water molecule (hydroxide ion) then performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate subsequently collapses, releasing the stearic acid as the second product and regenerating the free, active enzyme, ready for another catalytic cycle.

Experimental Protocols

The primary method for monitoring the hydrolysis of this compound is a continuous spectrophotometric assay. This assay quantifies the release of the chromogenic product, 2-nitrophenolate. Due to the hydrophobic nature of the long-chain stearate substrate, careful preparation of the substrate solution is critical for obtaining reliable and reproducible results.

Materials and Reagents

-

Enzyme: Purified lipase or esterase of interest.

-

Substrate: this compound (or p-nitrophenyl stearate as a close analog).

-

Buffer: 50 mM Tris-HCl or sodium phosphate buffer, pH adjusted to the optimal pH for the enzyme (typically pH 7.0-9.0).

-

Solvent for Substrate: Isopropanol or acetonitrile.

-

Emulsifying Agent: Triton X-100, gum arabic, or sodium deoxycholate.

-

Instrumentation: UV-Vis spectrophotometer (plate reader or cuvette-based), incubator or water bath, and calibrated pipettes.

Detailed Methodology for Spectrophotometric Assay

-

Preparation of Substrate Stock Solution:

-

Dissolve this compound in isopropanol to a concentration of 10-20 mM. This solution should be stored at -20°C.

-

-

Preparation of the Reaction Emulsion:

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add an emulsifying agent to the buffer. For example, a solution of 0.5% (v/v) Triton X-100 and 0.1% (w/v) gum arabic.

-

To prepare the working substrate solution, vigorously mix the this compound stock solution with the emulsified buffer to the desired final substrate concentration (e.g., in the range of 0.1 to 5 mM). The final concentration of the organic solvent should be kept low (typically <5%) to avoid enzyme denaturation.

-

-

Enzyme Assay Procedure:

-

Set the spectrophotometer to the appropriate wavelength for detecting 2-nitrophenolate (typically around 405-410 nm).

-

Equilibrate the reaction buffer/emulsion and the enzyme solution to the desired assay temperature (e.g., 37°C).

-

In a microplate well or a cuvette, add the reaction emulsion.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately start monitoring the change in absorbance over time.

-

A control reaction without the enzyme should be run to account for any spontaneous hydrolysis of the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 2-nitrophenolate under the specific assay conditions, c is the concentration, and l is the path length.

-

To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying substrate concentrations. The data can then be fitted to the Michaelis-Menten equation using a non-linear regression analysis or visualized using a Lineweaver-Burk plot.

-

Quantitative Data Presentation

The kinetic parameters for the hydrolysis of long-chain p-nitrophenyl esters are dependent on the specific enzyme and the assay conditions. Below is a table summarizing representative kinetic data for the hydrolysis of p-nitrophenyl palmitate (a close structural analog of this compound) by a lipase. This data serves as a reference for expected values in similar experimental setups.

| Enzyme Source | Substrate | Km (μM) | Vmax (μmol/mL/min) | Temperature (°C) | pH | Reference |

| Extremophilic Bacterium | p-Nitrophenyl Palmitate | 4.76 | 400 | Not Specified | Not Specified | [1] |

| Wild Type Lipase | p-Nitrophenyl Palmitate | Not Specified | 0.18 (U/mg protein) | 25 | Not Specified | [2][3] |

Note: The Vmax value for the wild-type lipase is presented in different units (U/mg protein), where one unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under the specified conditions. Direct comparison of Vmax values requires unit consistency.

Conclusion

The hydrolysis of this compound is a fundamental reaction for characterizing the activity and substrate specificity of lipolytic enzymes. A thorough understanding of its mechanism, coupled with robust and well-defined experimental protocols, is essential for researchers in enzymology and for professionals in drug development who may be targeting lipases or developing enzyme-based therapeutics. The data and methodologies presented in this guide provide a solid foundation for the accurate and reproducible study of this important biochemical reaction.

References

Stability and Storage of 2-Nitrophenyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Nitrophenyl stearate. Due to the limited availability of specific stability data for this compound, this guide also includes information on the closely related isomer, 4-Nitrophenyl stearate, and general principles applicable to nitrophenyl esters to provide a broader context for handling and storage.

Core Stability Profile

This compound is an ester formed from stearic acid and 2-nitrophenol. Like other nitrophenyl esters, its stability is primarily influenced by temperature, pH, and moisture. The primary degradation pathway for nitrophenyl esters is hydrolysis of the ester bond, which is significantly accelerated under basic conditions.

While specific quantitative data on the stability of this compound under various conditions is scarce in publicly available literature, vendor information suggests a shelf life of up to three years when stored under appropriate conditions.[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available data for this compound and its isomer, 4-Nitrophenyl stearate.

| Parameter | This compound | 4-Nitrophenyl Stearate |

| Form | Solid (powder) | Solid (powder) |

| Temperature | -20°C[1] | -20°C (short-term)[2], 2-8°C[3][4], -80°C (long-term for solutions)[2] |

| Shelf Life (Solid) | 1095 days (3 years) at -20°C[1] | 3 years at -20°C, 2 years at 4°C[5] |

| Shelf Life (Solution) | No data available | 1 month at -20°C, 6 months at -80°C[2][5] |

| Atmosphere | Store in a dry environment | Store in a dry environment |

| Container | Tightly sealed, light-resistant container | Tightly sealed, light-resistant container |

Degradation Pathway: Hydrolysis

The principal mechanism of non-enzymatic degradation for nitrophenyl esters is hydrolysis, which results in the cleavage of the ester bond to yield stearic acid and the corresponding nitrophenol. This reaction is catalyzed by both acid and base, but the rate is significantly faster in basic conditions. Under neutral and acidic conditions, nitrophenyl esters are generally more stable.[6]

The generalized hydrolysis reaction is depicted below:

Caption: General hydrolysis of this compound.

Experimental Protocols

The susceptibility of nitrophenyl esters to hydrolysis is often exploited in enzymatic assays to determine lipase and esterase activity. The release of the nitrophenolate ion upon hydrolysis results in a yellow color that can be quantified spectrophotometrically. A similar principle can be applied to assess the stability of this compound under different conditions (e.g., varying pH, temperature) by monitoring the rate of spontaneous (non-enzymatic) hydrolysis.

Protocol: Spectrophotometric Assay for Hydrolysis of this compound

This protocol is adapted from general methods for assaying lipase/esterase activity using p-nitrophenyl esters.[6][7]

Objective: To determine the rate of hydrolysis of this compound under specific buffer and temperature conditions.

Materials:

-

This compound

-

A suitable buffer (e.g., phosphate buffer for neutral pH, carbonate buffer for basic pH)

-

A suitable organic solvent for the stock solution (e.g., isopropanol, acetonitrile)

-

Spectrophotometer capable of measuring absorbance at the λmax of 2-nitrophenolate.

-

Temperature-controlled cuvette holder or water bath.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent. The concentration will depend on the desired final concentration in the assay.

-

Preparation of Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the buffer of the desired pH.

-

Equilibration: Equilibrate the cuvette containing the buffer to the desired temperature.

-

Initiation of Reaction: Add a small volume of the this compound stock solution to the cuvette to initiate the reaction. Mix quickly and thoroughly.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λmax of the released 2-nitrophenolate over time. The λmax for 2-nitrophenol is approximately 410-420 nm in basic solution.

-

Data Analysis: The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient of 2-nitrophenolate under the assay conditions, c is the concentration, and l is the path length of the cuvette.

Caption: Workflow for assessing this compound hydrolysis.

Conclusion

While specific stability data for this compound is not extensively documented, the available information and knowledge of the chemical properties of nitrophenyl esters allow for informed decisions regarding its storage and handling. The primary stability concern is hydrolysis, which can be minimized by storing the compound in its solid form at low temperatures (-20°C is recommended) in a dry, tightly sealed container. For solutions, even lower temperatures (-80°C) and short-term use are advisable, especially if the solvent is protic or the solution is not anhydrous. Researchers should be aware of the potential for hydrolysis, particularly when working in aqueous solutions with a pH above neutral. The provided experimental protocol offers a framework for assessing the stability of this compound under specific experimental conditions.

References

- 1. labsolu.ca [labsolu.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Nitrophenyl stearate lipasesubstrate 14617-86-8 [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Unlocking New Research Avenues: A Technical Guide to 2-Nitrophenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl stearate is a chromogenic substrate with significant, yet underexplored, potential in various research domains. As an ester of stearic acid, a prevalent saturated fatty acid, and 2-nitrophenol, its enzymatic hydrolysis offers a straightforward method for studying enzyme kinetics, screening for inhibitors, and potentially developing novel drug delivery systems. The release of 2-nitrophenol upon hydrolysis by esterases and lipases results in a measurable color change, providing a simple and continuous spectrophotometric assay. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways to empower researchers in leveraging this versatile molecule.

Physicochemical Properties and Synthesis

Synthesis of this compound

A general method for the synthesis of 2-nitrophenyl esters of organic acids involves the esterification of the carboxylic acid with 2-nitrophenol in an aprotic solvent in the presence of a coupling agent and a base. A detailed experimental protocol is provided below.

Core Research Applications

The primary utility of this compound lies in its application as a substrate for hydrolytic enzymes. This property opens up avenues in enzyme characterization, inhibitor screening, and the study of lipid metabolism.

Enzyme Activity and Substrate Specificity Studies

This compound is a valuable tool for characterizing the activity and substrate specificity of lipases and esterases. The long C18 acyl chain mimics natural long-chain fatty acid esters, making it a more physiologically relevant substrate for certain lipases compared to short-chain nitrophenyl esters. By comparing the hydrolysis rates of a series of nitrophenyl esters with varying acyl chain lengths, researchers can elucidate the substrate preferences of a given enzyme.

High-Throughput Screening for Enzyme Inhibitors

The chromogenic nature of the assay makes this compound suitable for high-throughput screening (HTS) of potential enzyme inhibitors. A decrease in the rate of 2-nitrophenol release in the presence of a test compound indicates inhibition of the target lipase or esterase. This approach is instrumental in the early stages of drug discovery for conditions where modulating lipid metabolism is a therapeutic goal, such as obesity, dyslipidemia, and certain cancers.

Pro-drug and Drug Delivery Research

Esters can be employed as pro-drugs to enhance the lipophilicity and cellular uptake of parent drug molecules. While not a direct application of this compound itself, the principles of its enzymatic cleavage can inform the design of stearate-based pro-drugs. The release of a therapeutic agent could be triggered by specific lipases or esterases that are overexpressed in target tissues, such as tumors. Furthermore, the enzymatic degradation of stearate-containing lipid nanoparticles can be monitored using analogs like this compound to study drug release kinetics.

Quantitative Data

The following tables summarize key quantitative data related to the use of nitrophenyl long-chain fatty acid esters in enzymatic assays. Note: Data for the 2-nitro isomer of stearate is limited; therefore, data for the closely related 4-nitrophenyl palmitate (C16) is provided as a representative analog.

| Parameter | Value | Enzyme | Substrate | Source |

| Vmax | 0.18 U/mg protein | Wild Lipase | p-Nitrophenyl palmitate | [2][3][4][5][6] |

| Km | 4.76 µmol | Extremophilic Bacterial Lipase | p-Nitrophenyl palmitate | [7] |

| Vmax | 400 µmol/mL/min | Extremophilic Bacterial Lipase | p-Nitrophenyl palmitate | [7] |

Table 1: Kinetic Parameters of Lipases with Long-Chain p-Nitrophenyl Esters.

| Property | Value | Solvent | Source |

| Solubility | 100 mg/mL | Chloroform | [1] |

Table 2: Solubility of 4-Nitrophenyl Stearate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-nitrophenyl esters of organic acids.[8]

Materials:

-

Stearic acid

-

2-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Pyridine

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Dissolve stearic acid (1 equivalent) and 2-nitrophenol (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

-

Slowly add the DCC solution to the stearic acid/2-nitrophenol solution at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Confirm the structure and purity of the product using techniques such as NMR and mass spectrometry.

Protocol 2: Spectrophotometric Assay for Lipase/Esterase Activity

This protocol is a generalized method adapted from various sources for assays using long-chain p-nitrophenyl esters.[4][9][10]

Materials:

-

Purified lipase or esterase enzyme solution of known concentration.

-

This compound.

-

Isopropanol or acetonitrile.

-

Triton X-100 or sodium deoxycholate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM phosphate buffer, pH 7.5).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405-420 nm.

Procedure:

-

Preparation of Substrate Stock Solution: Dissolve this compound in isopropanol or acetonitrile to a concentration of 10-20 mM. This is the stock solution.

-

Preparation of Substrate Working Solution: Prepare the working substrate solution by diluting the stock solution in the assay buffer containing a detergent. A common formulation is to mix the stock solution with the assay buffer containing 0.5-1% (v/v) Triton X-100 to achieve the final desired substrate concentration (e.g., 0.5 - 2 mM). The detergent is crucial for solubilizing the lipophilic substrate in the aqueous buffer.

-

Enzyme Assay: a. Pipette 180 µL of the substrate working solution into each well of a 96-well microplate. b. Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 20 µL of the enzyme solution to each well. For a negative control, add 20 µL of the assay buffer without the enzyme. d. Immediately start monitoring the increase in absorbance at 405-420 nm in the microplate reader at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

-

Data Analysis: a. Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. b. Subtract the rate of the negative control (spontaneous hydrolysis) from the rates of the enzyme-catalyzed reactions. c. To determine the specific activity of the enzyme, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 2-nitrophenol under the assay conditions, c is the concentration, and l is the path length. The molar extinction coefficient for p-nitrophenol is often used as an approximation if the value for 2-nitrophenol is not available.

Protocol 3: Screening for Lipase/Esterase Inhibitors

This protocol is an adaptation of the enzyme activity assay for inhibitor screening.[11]

Materials:

-

Same materials as in Protocol 2.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Follow steps 1 and 2 from Protocol 2 to prepare the substrate solutions.

-

Inhibitor Assay: a. In the wells of a 96-well microplate, add 160 µL of the substrate working solution. b. Add 20 µL of the test compound solution at various concentrations. For a positive control (no inhibition), add 20 µL of the solvent (e.g., DMSO). c. Add 20 µL of the enzyme solution to initiate the reaction. d. Immediately monitor the absorbance at 405-420 nm as described in Protocol 2.

-

Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of positive control)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Signaling Pathways and Biological Relevance

The enzymatic hydrolysis of this compound yields two biologically relevant molecules: stearic acid and 2-nitrophenol. These molecules can influence distinct cellular signaling pathways.

Stearic Acid Signaling

Stearic acid, a saturated fatty acid, is not merely an energy source but also an active signaling molecule. Elevated levels of stearic acid can trigger cellular stress responses and modulate key signaling cascades.

-

ER Stress and Apoptosis: Intracellular accumulation of stearic acid can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[12][13][14] This can subsequently trigger apoptotic pathways, a process implicated in the pathophysiology of metabolic diseases.

-

Inflammation and Toll-Like Receptors (TLRs): Stearic acid can activate inflammatory signaling pathways. While some studies have suggested a role for TLR4 and TLR2, other evidence indicates that stearic acid can induce inflammation independently of these receptors, leading to the production of pro-inflammatory cytokines.[12][13][14][15][16]

-

Growth Factor Signaling: Stearic acid can influence growth factor signaling, for instance, by promoting the S-acylation of G proteins, which can modulate their activity and downstream signaling events.[17]

-

GPCR Signaling: As a free fatty acid, stearic acid can act as a ligand for certain G protein-coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs), thereby initiating a variety of intracellular signaling cascades.

2-Nitrophenol Cellular Effects

2-Nitrophenol and its isomers are known environmental compounds with documented cellular effects.

-

Cytotoxicity and Oxidative Stress: Studies have shown that nitrophenols can be cytotoxic to human lung cells.[2] They can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including mitochondrial dysfunction.[2]

Visualizations

Signaling Pathway of Stearic Acid-Induced ER Stress and Inflammation

Caption: Stearic acid signaling leading to ER stress and inflammation.

Experimental Workflow for Lipase Inhibitor Screening

Caption: Workflow for screening lipase inhibitors.

Conclusion

This compound represents a valuable and accessible tool for researchers in biochemistry, drug discovery, and materials science. Its utility as a chromogenic substrate for lipases and esterases provides a foundation for robust and scalable assays. Furthermore, the biological activities of its hydrolysis products, stearic acid and 2-nitrophenol, offer avenues to explore complex cellular signaling pathways related to metabolism, inflammation, and cell death. By providing detailed protocols and a summary of the current knowledge, this guide aims to facilitate the broader application of this compound in advancing scientific research.

References

- 1. ステアリン酸 4-ニトロフェニル lipase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Screening of Lipase Inhibitors in Scutellaria baicalensis by Using Porcine Pancreatic Lipase Immobilized on Magnetic Core–Shell Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stearic acid accumulation in macrophages induces TLR4/2-independent inflammation leading to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Stearic acid accumulation in macrophages induces toll-like receptor 4/2-independent inflammation leading to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Applications of Nitrophenyl Stearates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on the applications of nitrophenyl stearates, with a primary focus on the para-substituted isomer (p-nitrophenyl stearate or 4-nitrophenyl stearate) due to the prevalence of available data. 2-Nitrophenyl stearate, as a chromogenic substrate, shares similar principles of application, primarily in the field of enzyme kinetics and inhibitor screening.

Core Application: Chromogenic Substrate for Enzyme Assays

Nitrophenyl stearates are invaluable tools in biochemistry for the quantitative and qualitative analysis of lipolytic enzymes, such as lipases and esterases. The fundamental principle of their application lies in their structure: an ester linkage between stearic acid and a nitrophenol molecule. When this ester bond is cleaved by a hydrolase, it releases nitrophenol, a chromophore that exhibits a distinct color change, which can be measured spectrophotometrically.[1][2][3] The intensity of the color is directly proportional to the amount of nitrophenol released and, therefore, to the enzymatic activity.[2]

The most common application is in the determination of lipase activity, where the hydrolysis of the long-chain fatty acid ester distinguishes lipases from esterases, which preferentially hydrolyze shorter-chain esters.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for enzyme assays using p-nitrophenyl esters, primarily p-nitrophenyl palmitate (pNPP), which serves as a close analogue to p-nitrophenyl stearate.

Table 1: Typical Reagent Concentrations for Lipase/Esterase Assays

| Reagent | Concentration Range | Purpose |

| p-Nitrophenyl Palmitate (pNPP) | 0.1 - 5 mM | Substrate |

| Buffer (e.g., Tris-HCl, Phosphate) | 50 - 150 mM | Maintain pH |

| Emulsifier (e.g., Triton X-100) | 0.1 - 1% (v/v) | Solubilize substrate, prevent turbidity |

| Stabilizer (e.g., Gum Arabic) | 50 mg in 45 ml buffer | Emulsion stability |

| Stabilizer (e.g., Sodium Deoxycholate) | 5 mM | Emulsion stability, enhances lipase activity[4] |

| Enzyme (e.g., Lipase) | Varies (e.g., 1.0 mg/mL) | Catalyst |

Table 2: Key Experimental Parameters for Lipase Assays

| Parameter | Typical Value/Range | Notes |

| pH | 7.0 - 9.0 | Optimal pH can vary with the enzyme source.[4] |

| Temperature | 25 - 50 °C | Optimal temperature is enzyme-dependent. |

| Wavelength for Detection | 405 - 420 nm | Corresponds to the absorbance maximum of p-nitrophenolate.[6] |

| Incubation Time | 10 - 60 min | Dependent on enzyme activity and substrate concentration.[7] |

Detailed Experimental Protocols

This protocol is a synthesized methodology based on common practices described in the literature.[4][7][8]

Materials:

-

p-Nitrophenyl stearate (or palmitate)

-

Isopropanol

-

Phosphate buffer (50 mM, pH 8.0)

-

Triton X-100

-

Gum Arabic

-

Sodium deoxycholate

-

Lipase solution (e.g., from porcine pancreas or microbial source)

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Solution Preparation:

-

Dissolve p-nitrophenyl stearate in isopropanol to create a stock solution (e.g., 10 mM).

-

Prepare the assay buffer by dissolving gum arabic (e.g., 50 mg) and sodium deoxycholate (e.g., 100 mg) in 45 mL of 50 mM phosphate buffer (pH 8.0).

-

Add Triton X-100 to the buffer to a final concentration of 1% (v/v).

-

To prepare the working substrate solution, add the p-nitrophenyl stearate stock solution to the assay buffer to achieve the desired final concentration (e.g., 1 mM). This should be done with vigorous stirring to form a stable emulsion.

-

-

Enzyme Assay:

-

Pipette 180 µL of the substrate solution into each well of a 96-well microplate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 20 µL of the enzyme solution to each well.

-

Immediately place the microplate in a microplate reader and measure the absorbance at 410 nm.

-

Take readings every minute for a period of 10 to 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol at the specific pH.

-

Caption: Workflow for a high-throughput screening of lipase inhibitors.

Synthesis of p-Nitrophenyl Stearate

Inferred Synthesis Protocol

Materials:

-

Stearoyl chloride

-

p-Nitrophenol

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine or pyridine)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in the anhydrous solvent.

-

Add the tertiary amine base to the solution. This will act as a scavenger for the HCl that is produced during the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add stearoyl chloride to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitoring by thin-layer chromatography).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and the amine salt.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure p-nitrophenyl stearate.

Caption: General synthesis scheme for p-nitrophenyl stearate.

Potential Applications in Drug Delivery

The application of nitrophenyl stearates directly in drug delivery systems is not well-documented in the current literature. However, based on their chemical structure, several potential applications can be postulated, particularly in the context of enzyme-responsive drug delivery.

Ester bonds are frequently used as biodegradable linkages in prodrugs and drug delivery systems.[7] The presence of the stearate chain provides a lipophilic character to the molecule, which could be exploited for formulation in lipid-based drug delivery systems such as liposomes or solid lipid nanoparticles.

A hypothetical application could involve the design of a system where a therapeutic agent is linked to a nitrophenyl stearate moiety. In an environment rich in lipases or esterases (e.g., certain tumor microenvironments or intracellular compartments), the enzymatic cleavage of the ester bond would release the drug and the nitrophenol reporter molecule. This could potentially allow for simultaneous drug release and monitoring of the release process through the detection of the chromogenic nitrophenol.

Caption: Hypothetical enzyme-responsive drug delivery concept.

Conclusion

This compound and its para-isomer are powerful tools for researchers in the field of enzymology, providing a reliable and straightforward method for the quantification of lipase and esterase activity. The chromogenic nature of the nitrophenol leaving group allows for simple spectrophotometric assays that can be adapted for high-throughput screening of enzymes and their inhibitors. While direct applications in drug delivery are still speculative, the inherent properties of nitrophenyl stearates present intriguing possibilities for the development of novel enzyme-responsive therapeutic systems. Further research is warranted to explore these potential applications and to develop detailed synthetic and analytical protocols specifically for the 2-nitrophenyl isomer.

References

- 1. goldbio.com [goldbio.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. scbt.com [scbt.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. | Uniciencia [revistas.una.ac.cr]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

Methodological & Application

Application Notes and Protocols for Esterase Activity Measurement Using 2-Nitrophenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2-Nitrophenyl stearate as a chromogenic substrate for the continuous monitoring of esterase activity. This substrate is particularly useful for assessing the activity of carboxylesterases and other lipolytic enzymes that hydrolyze long-chain fatty acid esters. The release of 2-nitrophenol upon enzymatic cleavage can be measured spectrophotometrically, providing a convenient method for enzyme kinetics and inhibitor screening.

Principle of the Assay

The esterase-catalyzed hydrolysis of the ester bond in this compound releases stearic acid and 2-nitrophenol. In an alkaline buffer, 2-nitrophenol is ionized to the 2-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at 420 nm. The rate of increase in absorbance at this wavelength is directly proportional to the esterase activity.

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for esterases with a preference for long-chain fatty acid esters.[1]

-

Inhibitor Screening: High-throughput screening of potential esterase inhibitors, which is crucial in drug discovery and development, particularly for drugs targeting enzymes like human carboxylesterases (hCES1 and hCES2).

-

Prodrug Activation Studies: Investigating the activation of ester-based prodrugs where the release of the active compound is mediated by esterase activity.[2][3]

-

Cancer Research: Studying the elevated esterase activity observed in certain cancer cells and tissues, which can be harnessed for targeted drug delivery and diagnostic purposes.[4][5]

-

Lipid Metabolism Research: Investigating the role of esterases in the metabolism of long-chain fatty acid esters and their involvement in cellular signaling pathways.[6]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the literature, the following table provides representative kinetic parameters for human carboxylesterases with other long-chain fatty acid esters and the molar extinction coefficient for the related o-nitrophenol. Researchers should determine the specific kinetic parameters for their enzyme and experimental conditions.

| Parameter | Value | Enzyme/Compound | Reference |

| Molar Extinction Coefficient (ε) of o-nitrophenol | 4.5 x 10³ M⁻¹cm⁻¹ | at pH 7.0 | [7] |

| Km (Imidapril) | Varies (Michaelis-Menten or sigmoidal) | Human Carboxylesterase 1 (hCES1) | [1] |

| Substrate Preference | Prefers large acyl group and small alcohol group | Human Carboxylesterase 1 (hCES1) | [8] |

| Substrate Preference | Prefers small acyl group and large alcohol group | Human Carboxylesterase 2 (hCES2) | [8] |

Note: The molar extinction coefficient of 2-nitrophenol is pH-dependent. It is recommended to generate a standard curve under the specific assay conditions to ensure accuracy.

Experimental Protocols

Protocol 1: General Esterase Activity Assay

This protocol is adapted from established methods for nitrophenyl-based esterase assays and is suitable for general activity measurements.[9]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Esterase enzyme solution (e.g., purified recombinant human carboxylesterase or cell lysate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Due to the long acyl chain, warming and sonication may be required to fully dissolve the substrate.

-

Prepare the reaction mixture in a 96-well plate:

-

180 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)

-

10 µL of esterase enzyme solution (diluted to an appropriate concentration in the same buffer)

-

-

Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the this compound stock solution to each well. The final substrate concentration will be 0.5 mM.

-

Immediately start monitoring the increase in absorbance at 420 nm in a microplate reader. Take readings every 30-60 seconds for a total of 10-15 minutes.

-

Include appropriate controls:

-

Blank (No Enzyme): 180 µL buffer, 10 µL buffer (instead of enzyme), 10 µL substrate. This will account for any non-enzymatic hydrolysis of the substrate.

-

No Substrate Control: 180 µL buffer, 10 µL enzyme, 10 µL DMSO. This will account for any background absorbance from the enzyme solution.

-

-

Calculate the rate of reaction (ΔA420/min) from the linear portion of the absorbance vs. time curve.

-

Convert the rate of absorbance change to enzymatic activity (µmol/min/mg) using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of 2-nitrophenol.

Protocol 2: Determination of Km and Vmax

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters.

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare a serial dilution of the this compound stock solution in DMSO to create a range of substrate concentrations (e.g., 0.05 mM to 2 mM final concentration in the assay).

-

Follow steps 2-5 from Protocol 1 for each substrate concentration.

-

Calculate the initial velocity (V0) for each substrate concentration by determining the rate of reaction (ΔA420/min) from the initial linear phase of the reaction.

-

Convert V0 from ΔA420/min to µmol/min using the molar extinction coefficient of 2-nitrophenol.

-

Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. [10]

Visualizations

Experimental Workflow

Caption: Workflow for Esterase Activity Measurement.

Signaling Pathway: Esterase-Activated Prodrug

Caption: Esterase-Mediated Prodrug Activation Pathway.

Logical Relationship: Principle of the Chromogenic Assay

References

- 1. Allosteric kinetics of human carboxylesterase 1: species differences and interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human fatty acid synthase: Structure and substrate selectivity of the thioesterase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Carboxylesterase 2 - Wikipedia [en.wikipedia.org]

- 7. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

Application Notes and Protocols for the Spectrophotometric Determination of Enzyme Activity with 2-Nitrophenyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric assay using chromogenic substrates is a fundamental technique for characterizing the activity of hydrolytic enzymes such as lipases and esterases. 2-Nitrophenyl stearate (2-NPS) serves as an effective substrate for this purpose. The enzymatic hydrolysis of the ester bond in 2-NPS releases 2-nitrophenol, a chromophore that exhibits a distinct yellow color in alkaline conditions, with an absorbance maximum typically between 405 and 415 nm. The rate of 2-nitrophenol formation is directly proportional to the enzyme's activity, allowing for a continuous and sensitive measurement. This method is widely adopted in academic research and the pharmaceutical industry for enzyme characterization, inhibitor screening, and quality control due to its simplicity, low cost, and suitability for high-throughput screening formats.[1] The long-chain stearyl group of 2-NPS makes it particularly useful for distinguishing true lipase activity from general esterase activity.[1]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, by a lipase or esterase. The reaction yields stearic acid and 2-nitrophenol. Under alkaline pH conditions, the liberated 2-nitrophenol is ionized to the 2-nitrophenolate anion, which has a strong yellow color. The increase in absorbance at 405-415 nm is monitored over time using a spectrophotometer or microplate reader. The rate of this color change is directly proportional to the enzyme's catalytic activity.

Data Presentation

The following table summarizes typical experimental conditions and kinetic parameters for lipase activity assays using p-nitrophenyl esters, which are analogous to this compound.

| Parameter | Value | Enzyme Source / Notes |

| Substrate | p-Nitrophenyl Palmitate (pNPP) | Analogous long-chain ester to 2-NPS |

| Typical Substrate Concentration | 200 µM - 1 mM | Porcine Pancreatic Lipase, Acinetobacter sp.[2][3] |

| Typical Enzyme Concentration | 1.0 mg/mL | Porcine Pancreatic Lipase[2] |

| Wavelength for Detection | 405 - 415 nm | For p-nitrophenol/2-nitrophenol detection[1][2] |

| Assay Buffer | 50 mM Sodium Phosphate (pH 8.0) or 50 mM Tris-HCl (pH 8.0-9.0) | Optimal pH can vary by enzyme[1][2] |

| Assay Temperature | 25°C or 37°C | Enzyme activity is temperature-dependent[2] |

| Emulsifier/Detergent | 5 mM Sodium Deoxycholate or Triton X-100 (0.2-2% v/v) | To maintain substrate solubility and prevent turbidity[2][4] |

| Vmax (p-Nitrophenyl Palmitate) | 0.18 U/mg protein | Thermomyces lanuginosus lipase[5] |

| Km (p-Nitrophenyl Palmitate) | Varies significantly with conditions | Dependent on enzyme source and assay conditions |

| Vmax (p-Nitrophenyl Butyrate) | 0.95 U/mg protein | Thermomyces lanuginosus lipase[5] |

| Km (p-Nitrophenyl Butyrate) | Varies with conditions | Higher affinity often observed for shorter chains |

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

Lipase/Esterase enzyme preparation

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 8.0.

-

Substrate Solvent: Isopropanol or acetonitrile.

-

Emulsifier Solution: 5 mM Sodium deoxycholate (SDC) in Assay Buffer or 2% (v/v) Triton X-100 in Assay Buffer.

-

Microplates (96-well, flat-bottomed) or quartz cuvettes.

-

Microplate reader or UV/Vis spectrophotometer capable of reading at 410 nm.

-

Incubator or temperature-controlled plate reader.

Preparation of Solutions

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme in the Assay Buffer at a desired concentration (e.g., 1 mg/mL). Store on ice. Dilute further as needed to ensure the reaction rate is linear over the measurement period.

-

Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in isopropanol. Due to the low solubility of long-chain fatty acid esters in aqueous solutions, an organic solvent is necessary for the initial dissolution.

-

Working Substrate Solution: To prepare the final reaction mixture, the substrate stock solution must be emulsified in the assay buffer. A common method is to slowly add the substrate stock solution to the Assay Buffer containing an emulsifier like sodium deoxycholate or Triton X-100 while vortexing to create a stable emulsion.[2][6] For example, to prepare a 200 µM working solution, add the appropriate volume of the 10 mM stock to the buffer containing the emulsifier.

Microplate Assay Protocol (96-Well Plate)

This protocol is suitable for higher throughput applications such as inhibitor screening.

-

Assay Setup: In each well of a 96-well plate, add the components in the following order:

-

160 µL of Assay Buffer (containing 5 mM sodium deoxycholate).

-

20 µL of the enzyme solution (or buffer for the blank control).

-